Fenoctimine sulfate anhydrous
CAS No.: 69365-67-9
Cat. No.: VC3932410
Molecular Formula: C27H40N2O4S
Molecular Weight: 488.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69365-67-9 |
---|---|
Molecular Formula | C27H40N2O4S |
Molecular Weight | 488.7 g/mol |
IUPAC Name | 1-(4-benzhydrylpiperidin-1-yl)-N-octylmethanimine;sulfuric acid |
Standard InChI | InChI=1S/C27H38N2.H2O4S/c1-2-3-4-5-6-13-20-28-23-29-21-18-26(19-22-29)27(24-14-9-7-10-15-24)25-16-11-8-12-17-25;1-5(2,3)4/h7-12,14-17,23,26-27H,2-6,13,18-22H2,1H3;(H2,1,2,3,4) |
Standard InChI Key | LASPHNJOBWYAIC-UHFFFAOYSA-N |
SMILES | CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |
Canonical SMILES | CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Fenoctimine sulfate anhydrous (UNII: 93VRZ5B60J) is a sulfur-containing organic compound with the molecular formula C₂₇H₃₈N₂·H₂O₄S and a molecular weight of 488.683 g/mol . The anhydrous form lacks water molecules in its crystal lattice, distinguishing it from its hydrated counterpart (form A), which contains 0.5 moles of water .
Molecular Architecture
-
Stereochemistry: Achiral, with one E/Z center but no defined stereocenters .
-
Backbone: Comprises a branched alkyl chain linked to a benzyl-substituted piperidine ring via an imine group, with a sulfate counterion .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₈N₂·H₂O₄S |
Molecular Weight | 488.683 g/mol |
Optical Activity | None |
Defined Stereocenters | 0 |
E/Z Centers | 1 |
Melting Point (Form B) | High (anhydrous) |
Synthesis and Industrial-Scale Production
The synthesis of fenoctimine sulfate anhydrous involves a multi-step process optimized for yield and scalability. A patented method outlines the following stages :
Key Synthesis Steps
-
Acetamide Intermediate Formation:
-
Free Base Generation:
-
Salt Formation:
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield Optimization |
---|---|---|
Acetamide Formation | H₂SO₄, CH₃CN, 0–4°C | 85–92% |
Free Base Isolation | NaOH, reflux, H₂O extraction | 78–85% |
Sulfate Salt Precipitation | HCl gas, organic solvent | >90% |
This method avoids column chromatography, making it cost-effective for industrial production .
Polymorphism and Stability
Fenoctimine sulfate exhibits two crystalline forms:
-
Form A (Hydrated): Low-melting (0.5 moles water of hydration), stable in aqueous environments .
-
Form B (Anhydrous): High-melting, moisture-sensitive, and convertible to Form A under humid conditions .
Stability Considerations
-
Hydration-Dehydration Interconversion: Form B reversibly transforms to Form A in the presence of moisture, impacting shelf life and bioavailability .
-
Gastric Environment Behavior: In vivo, the anhydrous form’s surface hydrates to Form A, influencing dissolution rates .
Pharmacological Activity and Species-Specific Metabolism
Preclinical Findings (Dogs/Rats)
-
Potent Antisecretory Activity: ED₅₀ values 10–100x lower than in humans .
-
Minimal Anticholinergic Effects: No dry mouth or nasal symptoms observed .
Human Clinical Profile
-
Weak Antisecretory Activity: High doses required for modest acid suppression .
-
Anticholinergic Side Effects: Dry mouth (62% of subjects), nasal congestion (41%) .
Metabolic Basis for Discrepancies
-
Human Metabolism: Rapid hepatic conversion to less active metabolites (e.g., hydroxylated and N-oxide derivatives) .
-
Key Metabolites:
Table 3: Species Comparison of Metabolic Pathways
Species | Primary Metabolites | Antisecretory Activity |
---|---|---|
Human | M1, M2, glucuronides | 25–40% of parent |
Dog | Unchanged parent (70%) | 95% activity retained |
Rat | Parent + inactive conjugates | 80% activity retained |
Clinical Implications and Therapeutic Limitations
Despite promising animal data, fenoctimine sulfate anhydrous faced clinical setbacks:
Phase II Trial Outcomes
-
Efficacy: 30% reduction in gastric acid output at 200 mg doses vs. 65% for omeprazole .
-
Adverse Events: Anticholinergic effects at doses >100 mg/day limited tolerability .
Mechanistic Insights
-
Metabolite-Driven Toxicity: Human metabolites M3 and M4 exhibited muscarinic receptor affinity (Ki = 120 nM) .
-
Species-Specific CYP450 Activity: Human CYP3A4/2D6 catalyze faster metabolite clearance vs. canine CYP2C21 .
Formulation Challenges and Stability Optimization
The anhydrous form’s moisture sensitivity necessitates specialized formulations:
Comparative Stability Data
Parameter | Form A (Hydrated) | Form B (Anhydrous) |
---|---|---|
Hygroscopicity | Low | High |
Aqueous Solubility | 12 mg/mL | 8 mg/mL |
Shelf Life (25°C) | 24 months | 6 months |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume